- Preparation of monocyclic heterocycles as kinase inhibitors, particularly Met kinase, for treating cancer, United States, , ,
Cas no 95262-10-5 (Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-)
95262-10-5 structure
Product Name:Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-
CAS No:95262-10-5
MF:C9H8FNO3
MW:197.163125991821
MDL:MFCD00201972
CID:1985796
PubChem ID:4341843
Update Time:2024-12-09
Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-
- 3-(4-fluorophenylamino)-3-oxo-propanoic acid
- 3-[(4-Fluorophenyl)amino]-3-oxopropanoic acid (ACI)
- 2-[(4-Fluorophenyl)carbamoyl]acetic acid
- 3-(4-Fluorophenylamino)-3-oxopropanoic acid
- 95262-10-5
- DB-347583
- MFCD00201972
- SCHEMBL105772
- SY241815
- 3-((4-Fluorophenyl)amino)-3-oxopropanoic acid
- ISLQUPSDLYAGBQ-UHFFFAOYSA-N
- Oprea1_312082
- DTXSID401252472
- 3-(4-fluoroanilino)-3-oxopropanoic acid
- AKOS008968524
- 3-[(4-Fluorophenyl)amino]-3-oxopropanoic Acid
- CS-0060252
- 3-((4-Fluorophenyl)amino)-3-oxopropanoicacid
- 6H-071
-
- MDL: MFCD00201972
- Inchi: 1S/C9H8FNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
- InChI Key: ISLQUPSDLYAGBQ-UHFFFAOYSA-N
- SMILES: O=C(CC(NC1C=CC(F)=CC=1)=O)O
Computed Properties
- Exact Mass: 197.049
- Monoisotopic Mass: 197.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66.4A^2
Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB342525-250 mg |
3-(4-Fluoroanilino)-3-oxopropanoic acid; 97% |
95262-10-5 | 250mg |
€281.30 | 2023-04-26 | ||
| abcr | AB342525-1 g |
3-(4-Fluoroanilino)-3-oxopropanoic acid; 97% |
95262-10-5 | 1g |
€869.50 | 2023-04-26 | ||
| Alichem | A019124246-250mg |
3-(4-Fluorophenylamino)-3-oxopropanoic acid |
95262-10-5 | 97% | 250mg |
$156.96 | 2023-08-31 | |
| Alichem | A019124246-1g |
3-(4-Fluorophenylamino)-3-oxopropanoic acid |
95262-10-5 | 97% | 1g |
$364.61 | 2023-08-31 | |
| Alichem | A019124246-5g |
3-(4-Fluorophenylamino)-3-oxopropanoic acid |
95262-10-5 | 97% | 5g |
$1087.32 | 2023-08-31 | |
| Key Organics Ltd | 6H-071-1MG |
3-(4-fluoroanilino)-3-oxopropanoic acid |
95262-10-5 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 6H-071-5MG |
3-(4-fluoroanilino)-3-oxopropanoic acid |
95262-10-5 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 6H-071-10MG |
3-(4-fluoroanilino)-3-oxopropanoic acid |
95262-10-5 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 6H-071-0.5G |
3-(4-fluoroanilino)-3-oxopropanoic acid |
95262-10-5 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| Key Organics Ltd | 6H-071-1G |
3-(4-fluoroanilino)-3-oxopropanoic acid |
95262-10-5 | >90% | 1g |
£770.00 | 2023-09-08 |
Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; 1 h, rt
Reference
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5), Journal of Medicinal Chemistry, 2014, 57(3), 578-599
Production Method 3
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 1.5 h, rt → reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 1.5 h, rt → reflux
Reference
- Indolin-2-one derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Solvents: Acetonitrile ; 5 h, 80 °C
Reference
- Preparation of cyano-pyrrolidinyl-oxo-phenylpropanamides as fibroblast activation protein inhibitors for treatment of pulmonary fibrosis, China, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 6
Reference
- Benzenesulfonamide compounds and their use as blockers of calcium channels and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
Reference
- Preparation of fused heterocyclic kinase inhibitors, United States, , ,
Production Method 7
Reaction Conditions
Reference
- Preparation of pyrrolopyridines and pyrrolotriazines as kinase inhibitors for treating cancer, United States, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 0 °C
Reference
- Preparation method of Cabozantinib from diethyl malonate and 4-fluoroaniline, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Preparation of fused heterocyclic kinase inhibitors, United States, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → 0 °C; 1 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → 0 °C; 1 h, 0 °C
Reference
- Preparation of bicyclic heterocycles as kinase inhibitors for treating cancer, United States, , ,
Production Method 11
Reaction Conditions
1.1 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Mild, efficient, and solvent-free synthesis of 4-hydroxy-2-quinolinones, Tetrahedron Letters, 2020, 61(16),
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one as a potent selective inhibitor of Polo like kinase 2 (PLK2), Bioorganic & Medicinal Chemistry, 2016, 24(4), 521-544
Production Method 13
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 1.5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 1.5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor, European Journal of Medicinal Chemistry, 2014, 84, 312-334
Production Method 14
Reaction Conditions
1.1 Catalysts: Dimethylformamide ; 45 - 60 min, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Ethanol , Water ; 30 - 45 min, rt
1.2 Reagents: Sodium carbonate Solvents: Ethanol , Water ; 30 - 45 min, rt
Reference
- Synthesis and characterization of some new substituted azo-coumarin and Schiff's bases, Oriental Journal of Chemistry, 2009, 25(3), 681-685
Production Method 15
Reaction Conditions
Reference
- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,
Production Method 16
Reaction Conditions
Reference
- Preparation of pyridine and pyrimidine derivatives as inhibitors of hepatocyte growth factor receptor (HGFR), World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
Reference
- Preparation of pyridine and pyrimidine derivatives as hepatocyte growth factor receptor inhibitors, angiogenesis inhibitors, and tumor inhibitors, World Intellectual Property Organization, , ,
Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Raw materials
- propanedioic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester
- Ethyl Malonylchloride
- 1,3-diethyl propanedioate
- Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, methyl ester
Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Preparation Products
Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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